methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core with a 3,5-dimethylphenyl group at position 4, methyl ester at position 2, and fluorine substituents at positions 6 and 5. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances metabolic stability and electronic properties.
Structural elucidation of this compound likely employed X-ray crystallography using programs such as SHELXL and SHELXS, which are widely used for small-molecule refinement and structure solution due to their robustness and precision . The WinGX suite may also have facilitated crystallographic data interpretation, given its role in integrating tools for small-molecule analysis .
Properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-10-4-11(2)6-12(5-10)21-9-17(18(22)25-3)26(23,24)16-8-14(20)13(19)7-15(16)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMFMKYKIOIILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC(=C(C=C32)F)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Substituents: The next step involves the introduction of the 3,5-dimethylphenyl and difluoro groups. This can be accomplished through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a suitable catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Similarity and Dissimilarity
The compound belongs to the benzothiazine sulfone class, sharing a core structure with pharmacopeial agents like meloxicam and its related compounds. Structural comparisons focus on substituent variations, which critically influence physicochemical and pharmacological properties. Key analogs include meloxicam-related compounds A, B, and derivatives (Table 1) .
Table 1: Structural and Analytical Comparison with Meloxicam-Related Compounds
*LogP values estimated using fragment-based methods.
Key Differences and Implications:
Fluorine Substituents (6,7-F): The difluoro groups in the target compound increase lipophilicity (higher LogP vs.
3,5-Dimethylphenyl Group: This bulky substituent at position 4 may improve receptor binding selectivity by introducing steric hindrance, reducing off-target interactions.
Methyl Ester vs. Ethyl Ester/Amide: The methyl ester at position 2 likely reduces polarity compared to ethyl ester or amide derivatives, further increasing LogP and altering pharmacokinetic profiles.
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated using computational tools that analyze structural fingerprints, pharmacophore alignment, and physicochemical descriptors . The target compound exhibits moderate similarity (Tanimoto coefficient ~0.65–0.70) to meloxicam analogs due to shared benzothiazine cores but diverges in substituent effects. Dissimilarity arises primarily from fluorination and aromatic substitution, which may confer unique biological activities.
Pharmacological Implications
Benzothiazine derivatives are associated with anti-inflammatory and analgesic activities. Meloxicam, a COX-2 inhibitor, highlights the therapeutic relevance of this scaffold. The target compound’s fluorination and sulfone group may enhance COX-2 selectivity and reduce gastrointestinal toxicity, though experimental validation is required.
Biological Activity
Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine class of compounds, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C18H15F2N O4S
- IUPAC Name : Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
- Molecular Weight : Approximately 375.38 g/mol
The presence of fluorine atoms and a dimethylphenyl group significantly influences its chemical reactivity and biological interactions.
Benzothiazine derivatives have been studied for their potential as inhibitors of various enzymes and receptors. The specific biological activities include:
- Aldose Reductase Inhibition : The compound has shown promising results in inhibiting aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds similar to methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate have demonstrated IC50 values ranging from 0.11 μM to 10.42 μM in inhibiting ALR2 activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the benzothiazine ring significantly affects biological activity. For instance:
- Fluorination : The presence of fluorine atoms enhances the lipophilicity and binding affinity to biological targets.
- Dimethyl Substitution : The dimethyl groups on the phenyl ring may contribute to increased steric hindrance and influence binding interactions with enzymes.
In Vitro Studies
Research has shown that various benzothiazine derivatives exhibit significant biological activities:
- Inhibition of ALR2 :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 0.11 | Aldose reductase inhibition |
| Compound B | 0.25 | Anticancer activity |
| Methyl 4-(3,5-dimethylphenyl)-6,7-difluoro... | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for methyl 4-(3,5-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Core formation : Cyclization of fluorinated aniline derivatives with sulfur-containing precursors to construct the benzothiazine ring.
Functionalization : Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions.
Esterification : Reaction with methyl chloroformate to install the carboxylate ester.
Purity optimization: Use preparative HPLC with a mobile phase of methanol, water, sodium phosphate buffer, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) to resolve impurities . Final purity ≥97% can be achieved via recrystallization in polar aprotic solvents .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
-
NMR : NMR is critical for confirming fluorine substitution patterns. and NMR can resolve aromatic protons and ester groups.
-
HPLC : Use a C18 column with UV detection at 260–350 nm. Relative retention times (RRT) for impurities (e.g., des-fluoro or methylphenyl-substituted byproducts) should be calibrated against standards (see Table 1) .
-
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ≈ 420–430 Da).
Table 1: Example Impurity Profiling
Impurity RRT (nm) Relative Response Factor Acceptable Limit (%) Des-fluoro analog 0.85 0.5 ≤0.1 Hydrolyzed ester byproduct 1.10 1.2 ≤0.5
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect sulfone decomposition or ester hydrolysis.
- Solution Stability : Test in DMSO or aqueous buffers (pH 4–9) at 25°C; fluorine substituents may reduce hydrolytic susceptibility compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry to evaluate electronic effects of fluorine and methyl groups on reactivity.
- Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfur-binding pockets). Fluorine’s electronegativity may enhance binding affinity.
- QSAR : Correlate substituent positions (3,5-dimethylphenyl vs. other aryl groups) with experimental bioactivity data .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (fluorine increases lipophilicity, potentially reducing free drug concentration).
- Metabolite Identification : Use LC-MS/MS to detect sulfone reduction or ester hydrolysis products that may antagonize activity.
- Dose-Response Refinement : Adjust dosing regimens to account for rapid clearance (common with ester prodrugs) .
Q. How can researchers mitigate interference from isomeric impurities in pharmacological assays?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using a Chiralpak IG column (isocratic elution with hexane:isopropanol).
- Bioassay Controls : Include synthetic isomers as negative controls. For example, 6-fluoro vs. 7-fluoro positional isomers may exhibit divergent activity .
- Dynamic Light Scattering (DLS) : Confirm that aggregates (common with hydrophobic benzothiazines) do not skew assay results .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential sulfone sensitization.
- Ventilation : Use a fume hood for weighing and synthesis; dust may irritate mucous membranes.
- Waste Disposal : Collect organic waste separately; incinerate at ≥1000°C to prevent sulfone persistence in the environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
